molecular formula C19H16N2O3 B254354 N-(3-phenyl-1,2-oxazol-5-yl)-4-(prop-2-en-1-yloxy)benzamide

N-(3-phenyl-1,2-oxazol-5-yl)-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B254354
M. Wt: 320.3 g/mol
InChI Key: ZMCKVXCJIIVYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-phenyl-1,2-oxazol-5-yl)-4-(prop-2-en-1-yloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides It features an allyloxy group attached to the benzene ring and an isoxazole ring substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenyl-1,2-oxazol-5-yl)-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the isoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the allyloxy group: This step involves the reaction of the benzene ring with an allyl halide in the presence of a base.

    Formation of the benzamide: This final step involves the reaction of the isoxazole derivative with an amine to form the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenyl-1,2-oxazol-5-yl)-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The nitro group on the isoxazole ring can be reduced to an amine.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Common nucleophiles include thiols, amines, and alcohols.

Major Products Formed

    Oxidation: Epoxides, aldehydes, and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Thiolates, amides, and ethers.

Scientific Research Applications

N-(3-phenyl-1,2-oxazol-5-yl)-4-(prop-2-en-1-yloxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-phenyl-1,2-oxazol-5-yl)-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets. For example, in the context of its anti-hepatitis B virus activity, it inhibits the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg), thereby reducing viral replication . The exact molecular targets and pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-phenyl-1,2-oxazol-5-yl)-4-(prop-2-en-1-yloxy)benzamide is unique due to the presence of the allyloxy group, which can undergo various chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. Additionally, its specific substitution pattern on the benzene ring and the isoxazole ring contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

N-(3-phenyl-1,2-oxazol-5-yl)-4-prop-2-enoxybenzamide

InChI

InChI=1S/C19H16N2O3/c1-2-12-23-16-10-8-15(9-11-16)19(22)20-18-13-17(21-24-18)14-6-4-3-5-7-14/h2-11,13H,1,12H2,(H,20,22)

InChI Key

ZMCKVXCJIIVYLU-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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